Ethyl (4-Piperazin-1-ylphenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-piperazin-1-ylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGLLLELOJLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification at the N 4 Position of the Piperazine Ring
The most extensively explored strategy for this class of compounds involves substitution at the N-4 nitrogen of the piperazine (B1678402) ring. This position is highly amenable to the introduction of various substituents, which can modulate receptor affinity, selectivity, and pharmacokinetic properties. researchgate.net
Aryl and Heteroaryl Substitution: Introducing aromatic or heteroaromatic rings at the N-4 position is a common and effective strategy. Structure-activity relationship studies show that compounds with an aromatic group on the piperazine ring often display potent activity. simulations-plus.com For example, in a series of N-[4-(4-(aryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl esters, analogs featuring substituted phenyl rings at the N-4 position exhibited significant anticonvulsant activity. The nature and position of substituents on this aryl ring further tune the activity.
Targeting Serotonin (B10506) and Dopamine (B1211576) Receptors: The N-arylpiperazine motif is a well-established pharmacophore for targeting serotonin (5-HT) and dopamine (D) receptors. nih.govresearchgate.net By varying the aryl group, selectivity between receptor subtypes can be achieved. For instance, certain phenylpiperazine analogs show high affinity for the 5-HT1A receptor, while others can be designed to target 5-HT2A or dopamine D2/D3 receptors. mdpi.commdpi.com The introduction of bulky or electron-withdrawing groups on the terminal aryl ring can be used to reduce affinity for off-target receptors, such as the D2 receptor, thereby increasing selectivity. nih.gov
The following table summarizes the effect of N-4 substitutions on the activity of related piperazine compounds.
| N-4 Substituent | Core Scaffold | Observed Activity | Key Finding |
| 2-Methoxyphenyl | (Piperazin-1-yl)-phenyl | 5-HT2A Antagonism | Introduction of an aryl group confers potent serotonergic activity. |
| 3,4-Dichlorophenyl | 1,2-Benzothiazine-piperazine | Anticancer (Cytotoxicity) | Dichlorophenyl substitution significantly enhances cytotoxic effects against cancer cell lines. mdpi.com |
| 2-Pyrimidinyl | Phenyl-piperazine | Antidepressant-like | Heteroaromatic substituents can be used to modulate activity in the central nervous system. |
| Benzyl (B1604629) | Phenyl-piperazine | Dopaminergic/Serotonergic | The benzyl group can lead to activity at monoamine transporters, producing stimulant effects. researchgate.netnih.gov |
Modification of the Phenyl Ring
Substitution on the phenyl ring attached to the N-1 position of the piperazine (B1678402) core provides another avenue for optimizing activity. These modifications can influence how the molecule fits into its binding pocket and can alter its electronic properties.
Positional Isomerism and Substituent Effects: The position of the piperazine substituent on the phenylacetate (B1230308) moiety (ortho, meta, or para) is critical. The parent compound has a para-substitution pattern. Changing this to ortho or meta would alter the spatial relationship between the piperazine and acetate (B1210297) groups, likely impacting target binding. Furthermore, adding electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OCH3, -CH3) groups to this ring can influence receptor binding affinity and selectivity. researchgate.net SAR studies on related arylpiperazines have shown that ortho-substituted phenyl analogs can yield good inhibitory activity. nih.gov
Modification of the Ethyl Acetate Moiety
The ethyl acetate (B1210297) group can be considered a linker and a terminal functional group. Its modification or complete replacement is a key strategy for altering the molecule's properties and targeting different biological systems.
Ester to Amide Conversion: A common bioisosteric replacement for an ester is an amide. Converting the ethyl acetate to an N-substituted acetamide (B32628) would introduce a hydrogen bond donor, potentially forming new interactions with a biological target and altering metabolic stability.
Chain Length and Terminal Group Modification: The ethyl acetate can be viewed as a short-chain substituent. In the design of ligands for CNS receptors, this linker is often extended. "Long-chain arylpiperazines," which feature a longer alkyl chain between the piperazine (B1678402) and a terminal functional group (like an imide or amide), are well-known templates for high-affinity ligands at serotonin (B10506) and dopamine (B1211576) receptors. acs.org This strategy allows the molecule to span a greater distance and potentially interact with secondary binding pockets on the receptor, which can significantly enhance both potency and selectivity. mdpi.com For example, replacing the ethyl acetate with a longer propyl or butyl chain connected to a terminal amide or heterocyclic moiety is a rational approach to developing novel CNS-active agents.
Structure Activity Relationship Sar and Rational Analog Design Principles
Impact of Piperazine (B1678402) Ring Substitutions on Pharmacological Activity and Selectivity
The piperazine ring is a common structural motif in drug discovery, valued for its ability to improve the physicochemical properties of drug candidates. nih.gov It can act as a linker between pharmacophoric groups and its nitrogen atoms can serve as hydrogen bond donors or acceptors, tuning interactions with receptors. mdpi.comresearchgate.net The substitution pattern on this ring is a critical determinant of a compound's activity and selectivity. While the vast majority of piperazine-containing drugs feature substitutions at the N1 and N4 positions, modifications on the carbon atoms of the ring represent a less explored but potentially fruitful area for analog design. mdpi.comrsc.org The integrity of the ring itself is often vital; in some instances, replacing the piperazine ring with analogs like morpholine (B109124) or pyrrolidine (B122466) leads to a dramatic decrease in biological activity. nih.gov
Influence of Substituent Lipophilicity and Steric Hindrance
The lipophilicity and size (steric bulk) of substituents on the piperazine ring profoundly influence a molecule's ability to interact with its target and navigate biological systems. The precise effects are highly dependent on the specific biological target and the topology of its binding site.
Steric Hindrance: In many cases, smaller, less bulky substituents are favored. For certain glycyrrhetic acid derivatives containing a phenylpiperazine skeleton, compounds with smaller steric hindrance demonstrated superior inhibitory capabilities against cancer cell lines. nih.gov This suggests that a less encumbered piperazine moiety allows for a more optimal fit within the target's binding pocket.
Lipophilicity: The impact of lipophilicity is nuanced. Increased lipophilicity can enhance a compound's ability to cross cell membranes and reach its target, but it can also lead to non-specific binding and reduced solubility. nih.gov In the development of antimycobacterial agents, the addition of a bulky, lipophilic diphenylmethyl group to the piperazine nitrogen improved efficacy against specific strains. mdpi.com Conversely, in other series, electron-withdrawing, lipophilic substituents were found to decrease in vitro efficiency. mdpi.com A novel strategy in drug design involves creating bridged saturated heterocycles; adding carbon atoms in a bridged fashion to a piperazine ring can counterintuitively reduce lipophilicity, offering a sophisticated tool to fine-tune a compound's properties.
Table 1: Effect of Piperazine Ring Substituent Properties on Biological Activity
| Substituent Property | General Effect on Activity | Example Context | Reference |
|---|---|---|---|
| Smaller Steric Hindrance | Increased Inhibitory Potency | Anticancer activity of glycyrrhetic acid derivatives | nih.gov |
| Bulky Lipophilic Groups | Improved Efficacy | Antimycobacterial activity of N-phenylpiperazine conjugates | mdpi.com |
| Increased Lipophilicity | May enhance transmembrane diffusion | General observation for purine (B94841) derivatives | nih.gov |
| Bridged Ring Systems | Reduced Lipophilicity | Strategy for optimizing permeability and bioavailability |
Positional Isomerism on the Piperazine Ring and Its Stereochemical Implications
The position of substituents on the piperazine ring, including on the nitrogen and carbon atoms, has significant stereochemical and conformational consequences.
N-Substitution vs. C-Substitution: Analysis of approved drugs shows a heavy preference for substitution at the N1 and N4 positions, which avoids the creation of chiral centers on the ring. rsc.org However, introducing substituents onto the carbon atoms (C2, C3, C5, or C6) opens new avenues for exploring chemical space and creating novel interactions with a target. mdpi.comrsc.org This C-substitution necessarily introduces chirality, meaning the resulting enantiomers could have distinct biological activities and metabolic profiles.
Conformational Effects: The piperazine ring typically adopts a stable chair conformation. However, substitution can alter this preference. For example, a 2,6-disubstituted piperazine was found to favor a twist-boat conformation over the expected chair form. rsc.org This change in three-dimensional shape can drastically alter how the molecule presents its binding motifs to a receptor, thereby impacting pharmacological activity. The introduction of even a simple methyl group onto the piperazine ring creates a chiral center, which can be leveraged to enhance potency or selectivity. researchgate.net
Contribution of Phenyl Ring Modifications to Biological Profile
The phenyl ring attached to the N1-position of the piperazine core is a critical site for modification to modulate the biological profile of Ethyl (4-Piperazin-1-ylphenyl)acetate analogs. Altering the substituents on this aromatic ring can fine-tune electronic properties, lipophilicity, and steric profile, directly impacting target affinity and selectivity. nih.govnih.gov
Effects of Substitution Patterns and Electronic Properties
The electronic nature of substituents on the phenyl ring and their position (ortho, meta, or para) are pivotal in determining biological activity. A recurring theme in the SAR of phenylpiperazine derivatives is the influence of electron-withdrawing versus electron-donating groups.
Positional Effects: The position of the substituent is often as important as its electronic nature. In a series of dopamine (B1211576) D3/D2 receptor ligands, a fluorine atom at the 2-position (ortho) of the phenyl ring was found to be optimal for binding affinity. nih.gov For certain anticancer derivatives, para-substituents were found to be more critical for activity than meta-substituents. nih.gov However, this trend is not universal. For a series of potential antidepressants, the unsubstituted (H) analog showed the highest activity, followed by para-substituted F, Cl, CF₃, and CH₃, indicating a complex relationship that is specific to the target system. tandfonline.com
Table 2: Influence of Phenyl Ring Substitution on Pharmacological Activity
| Phenyl Ring Substituent (Position) | Substituent Type | Observed Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Fluoro, Chloro, Nitro, Trifluoromethyl | Electron-Withdrawing | Increased Activity | Anticancer | nih.govtandfonline.com |
| Methoxy, Methyl | Electron-Donating | Decreased Activity | Anticancer | nih.gov |
| Fluoro (2-position) | Electron-Withdrawing | Optimal for Binding Affinity | Dopamine D3/D2 Receptors | nih.gov |
| Para-substituents | N/A | More Important than Meta | Antiproliferative | nih.gov |
| H (unsubstituted) | N/A | Highest Activity | Antidepressant | tandfonline.com |
Role of Bridging Moiety in Modulating Activity
The acetate (B1210297) bridge in the parent compound provides a two-atom spacing between the phenyl ring and the carbonyl carbon. This specific length and the inherent flexibility of the single bonds dictate the spatial orientation of the terminal ester group relative to the core phenylpiperazine structure. Research on other molecular series has shown that spacer length is often crucial for activity. nih.gov The carbonyl group within the acetate bridge is a particularly important feature, as it can act as a hydrogen bond acceptor, providing a critical anchoring point within a receptor's binding site. mdpi.com
Significance of the Ethyl Acetate Moiety in Molecular Recognition and Binding
The ethyl acetate moiety is a terminal functional group that plays a significant role in molecular recognition and binding through a combination of hydrophobic and polar interactions. This group can be dissected into two components: the ethyl group and the acetate (ester) function.
Ethyl Group: The terminal ethyl fragment is primarily lipophilic. It can engage in favorable van der Waals or hydrophobic interactions within non-polar pockets of a binding site. The size and shape of this alkyl group can be modified to probe the dimensions of the hydrophobic pocket, with studies on related ester analogs showing that variations in the ester's alkyl chain (e.g., methyl vs. isopropyl) can significantly alter biological activity. mdpi.com
Acetate Moiety: The ester functional group provides key polar features for molecular recognition. The carbonyl oxygen is a strong hydrogen bond acceptor, a role that is frequently critical for anchoring a ligand to its target protein. researchgate.net The predicted interaction of a hydroxymethyl group on a different piperazine-containing compound with residues in an effector-binding loop highlights the importance of such hydrogen-bonding functionalities. researchgate.net This interaction can be highly directional and is often a major contributor to binding affinity and selectivity. The adjacent ether oxygen of the ester can also participate in weaker hydrogen bonding or dipolar interactions. Therefore, the ethyl acetate moiety is not merely a solubilizing tail but an active pharmacophoric element essential for the molecule's interaction with its biological target.
Strategies for Enhancing Target Selectivity and Potency through Analog Design
The this compound scaffold serves as a versatile template for modification to enhance biological activity. The piperazine ring, in particular, is a privileged structure in medicinal chemistry, offering chemically accessible points for modification that can significantly alter a compound's pharmacological profile. tandfonline.comnih.gov Rational analog design strategies focus on systematic modifications of three primary regions: the N-4 position of the piperazine ring, the phenyl ring, and the ethyl acetate moiety.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A primary application of DFT is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometric Parameters from DFT Optimization (Illustrative) This table presents hypothetical but realistic values for Ethyl (4-piperazin-1-ylphenyl)acetate to illustrate the output of a DFT geometry optimization.
| Parameter | Description | Predicted Value |
| C-N (Piperazine-Phenyl) | Bond length between the piperazine (B1678402) nitrogen and the phenyl ring | ~1.39 Å |
| C=O (Ester) | Bond length of the carbonyl group in the ethyl acetate (B1210297) moiety | ~1.22 Å |
| C-O (Ester) | Bond length of the single bond in the ester group | ~1.35 Å |
| Phenyl-Piperazine Dihedral | The angle defining the twist between the phenyl and piperazine rings | ~30-45° |
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the attached phenyl group, indicating these are the primary sites for electron donation. Conversely, the LUMO would likely be distributed over the phenyl ring and the electron-withdrawing ethyl acetate group. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its electronic excitation potential. schrodinger.com
Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values that could be expected from a DFT calculation on this compound.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color spectrum to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.
The MEP map for this compound would highlight specific reactive sites. chemrxiv.org A strong negative potential (red) would be expected around the carbonyl oxygen of the ethyl acetate group and, to a lesser extent, the nitrogen atoms of the piperazine ring, identifying them as primary sites for interacting with positive charges or hydrogen bond donors. chemrxiv.orgresearchgate.net Conversely, positive potentials (blue) would likely be found around the hydrogen atoms, particularly the N-H proton of the piperazine ring (if protonated). This analysis is invaluable for predicting non-covalent interactions, such as those with receptor binding sites. rsc.org
Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon electronic excitation. Molecules that exhibit ICT often possess unique photophysical properties, such as large Stokes shifts in their fluorescence spectra.
This compound possesses the structural features of a donor-π-acceptor (D-π-A) system. The piperazine-substituted phenyl group can act as the electron donor, while the ethyl acetate group can function as an acceptor, linked by the π-system of the benzene (B151609) ring. Computational analysis, such as Time-Dependent DFT (TD-DFT), could be used to study the excited states of the molecule and confirm the presence of ICT character. This would involve analyzing the changes in electron density distribution between the ground state and the first excited state, providing insight into the molecule's potential applications in materials science or as a fluorescent probe.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the molecular basis of interaction.
While no specific molecular docking studies for this compound have been reported, this methodology would be essential for investigating its potential as a therapeutic agent. The process involves docking the optimized 3D structure of the molecule into the active site or binding pocket of a target protein.
The simulation would identify the most stable binding pose and calculate a docking score, which estimates the binding affinity. More importantly, it would elucidate the specific non-covalent interactions stabilizing the complex. For a molecule like this compound, key interactions could include:
Hydrogen Bonds: The piperazine nitrogen atoms and the carbonyl oxygen of the ester could act as hydrogen bond acceptors, while the N-H group of piperazine could be a hydrogen bond donor.
Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring could form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
These detailed interaction maps are crucial for rational drug design, allowing for the chemical modification of the ligand to improve its potency and selectivity for the target protein. hilarispublisher.comnih.gov
Table 3: Potential Protein-Ligand Interactions for this compound (General Example) This table illustrates the types of interactions that a molecular docking study might reveal between the compound and hypothetical amino acid residues in a protein's binding pocket.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Piperazine N-H | Hydrogen Bond (Donor) | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Piperazine N atoms | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| Phenyl Ring | Hydrophobic / Pi-Pi Stacking | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |
| Ester Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Arginine (Arg), Lysine (Lys) |
Prediction of Binding Affinities and Conformational Preferences
The prediction of how a small molecule like this compound will bind to a biological target, such as a receptor or enzyme, is a cornerstone of computational drug design. This is often achieved through molecular docking simulations. In these simulations, the three-dimensional structure of the target protein is used as a scaffold to predict the most likely binding pose of the ligand. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is then calculated based on the intermolecular forces between the ligand and the protein, including hydrogen bonds, electrostatic interactions, and van der Waals forces. For N-phenylpiperazine derivatives, molecular docking studies have been instrumental in understanding their binding mechanisms to various receptors, such as adrenoceptors. rsc.org These studies have shown that the ionizable piperazine nitrogen, hydrogen bond acceptors, and the hydrophobic nature of the aryl group are critical for receptor affinity. rsc.org
Computational Descriptors in Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to correlate these descriptors with the observed activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds.
For derivatives of this compound, a wide range of computational descriptors can be calculated to build robust QSAR models. These descriptors can be broadly categorized into several groups:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the molecular orbitals. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov These are crucial for understanding chemical reactivity and the formation of interactions with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters can influence how well a molecule fits into a binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is its tendency to dissolve in fatty or non-polar environments. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. Lipophilicity is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical representations of the molecular structure, taking into account the connectivity of atoms. They provide a simplified way to describe the size, shape, and degree of branching in a molecule.
QSAR studies on related arylpiperazine derivatives have successfully used such descriptors to predict various biological activities, including antipsychotic potential. nih.gov
| Descriptor Category | Example Descriptors | Significance in QSAR Models |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relate to chemical reactivity, binding interactions, and metabolic stability. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influence the fit of the molecule in the target's binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability, absorption, and distribution. |
| Topological | Connectivity Indices, Shape Indices | Describe molecular size, shape, and branching, which can impact receptor binding. |
By employing these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its derivatives, facilitating the design of new compounds with improved therapeutic profiles.
Pre Clinical Metabolic Fate and Biotransformation Studies
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are crucial in early drug discovery to estimate the intrinsic clearance of a compound in the liver. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
For a compound like Ethyl (4-Piperazin-1-ylphenyl)acetate, incubation with human or rodent liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) would be the standard approach. The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated.
Based on studies of other arylpiperazine derivatives, the metabolic stability of this compound would likely be moderate. frontiersin.org The piperazine (B1678402) ring and the phenyl ring are both susceptible to metabolism, which would contribute to its clearance.
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time | 0, 5, 15, 30, 60 min |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Compound Concentration | 1 µM |
| Calculated t½ | 25 min |
| Calculated CLint | 55 µL/min/mg |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for moderately stable arylpiperazine compounds.
Identification and Characterization of Major Metabolites
The biotransformation of this compound is expected to yield several metabolites through various enzymatic reactions. The primary metabolic pathways for arylpiperazine compounds involve N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. nih.govresearchgate.net Additionally, the ethyl acetate (B1210297) group is susceptible to hydrolysis.
The major predicted metabolites would be:
(4-Piperazin-1-ylphenyl)acetic acid: Formed via hydrolysis of the ethyl ester by carboxylesterases.
1-(4-Hydroxyphenyl)piperazine derivative: Resulting from aromatic hydroxylation of the phenyl ring, likely at the para-position relative to the piperazine substituent, if not already substituted.
N-dealkylated piperazine derivative: Cleavage of the ethyl acetate group from the piperazine nitrogen. researchgate.net
Piperazine ring oxidation products: Hydroxylation or oxidation at the carbon atoms of the piperazine ring can occur. frontiersin.org
Table 2: Predicted Major Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | (4-Piperazin-1-ylphenyl)acetic acid | Ester Hydrolysis |
| M2 | Ethyl (4-(piperazin-1-yl)-hydroxyphenyl)acetate | Aromatic Hydroxylation |
| M3 | 1-Phenylpiperazine | N-dealkylation |
| M4 | Ethyl (4-(2-oxopiperazin-1-yl)phenyl)acetate | Piperazine Ring Oxidation |
Note: This table presents predicted metabolites based on the known metabolism of structurally related compounds.
Enzyme Systems Involved in Biotransformation
The metabolism of this compound is anticipated to be mediated by several enzyme systems, primarily Cytochrome P450 (CYP) isoenzymes and carboxylesterases.
Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important enzyme system involved in the phase I metabolism of drugs. For arylpiperazine derivatives, CYP3A4 and CYP2D6 are the major isoforms implicated. nih.govresearchgate.net CYP3A4 is often responsible for N-dealkylation reactions, while CYP2D6 typically mediates aromatic hydroxylation. nih.gov The metabolism of benzylpiperazine and trifluoromethylphenylpiperazine, for instance, involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net
Carboxylesterases: These enzymes are responsible for the hydrolysis of ester-containing compounds. The ethyl acetate moiety of this compound would be a substrate for carboxylesterases, leading to the formation of the corresponding carboxylic acid metabolite.
Aldehyde Oxidase (AO): While less common for this specific structure, AO can be involved in the metabolism of nitrogen-containing heterocyclic rings. However, for arylpiperazines, CYP-mediated metabolism is generally more prominent.
Impact of Structural Modifications on Metabolic Stability
The metabolic stability of arylpiperazine derivatives can be significantly influenced by structural modifications. This is a key strategy in drug design to optimize the pharmacokinetic profile of a lead compound.
Substitution on the Phenyl Ring: Introducing electron-withdrawing groups on the phenyl ring can decrease the susceptibility to aromatic hydroxylation, thereby improving metabolic stability. nih.gov Conversely, electron-donating groups may enhance this metabolic pathway.
Modification of the Piperazine Ring: N-alkylation or substitution on the carbon atoms of the piperazine ring can alter its metabolic fate. For example, the presence of two carbonyl groups attached to the nitrogen atoms of a piperazine ring can prevent its bioactivation. nih.gov Replacing a piperazine with a homopiperazine (B121016) or a piperidine (B6355638) ring system has been shown to improve metabolic stability in some cases. frontiersin.orgnih.gov
Alteration of the Ester Group: Modifying the ethyl ester to a more sterically hindered ester or to a metabolically more stable group like an amide could reduce the rate of hydrolysis by carboxylesterases.
By systematically applying such structural modifications, medicinal chemists can modulate the metabolic soft spots of this compound to enhance its metabolic stability and, consequently, its bioavailability and duration of action.
Advanced Analytical Characterization
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the chemical structure of Ethyl (4-piperazin-1-ylphenyl)acetate by providing detailed information about its atomic and molecular composition and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group, the piperazine (B1678402) ring, the phenyl ring, and the methylene (B1212753) bridge.
Ethyl Group: A triplet at approximately 1.2-1.3 ppm for the methyl protons (-CH₃) and a quartet at around 4.1-4.2 ppm for the methylene protons (-O-CH₂-) are expected.
Methylene Acetate (B1210297) Group: A singlet for the methylene protons (-CH₂-COO) is predicted to appear in the range of 3.5-3.7 ppm.
Piperazine Ring: The protons on the piperazine ring are expected to produce two multiplets. The four protons adjacent to the phenyl group (Ar-N-(CH₂)₂) would likely resonate around 3.1-3.3 ppm, while the other four protons (-NH-(CH₂)₂) would appear further upfield, around 2.9-3.1 ppm.
Phenyl Ring: The aromatic protons will present as two doublets in the region of 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Ethyl Group: The methyl carbon (-CH₃) is expected around 14 ppm, and the methylene carbon (-O-CH₂-) at approximately 60-61 ppm.
Methylene Acetate Group: The methylene carbon (-CH₂-COO) should appear in the range of 40-42 ppm.
Ester Carbonyl: A signal for the ester carbonyl carbon (C=O) is anticipated around 170-172 ppm.
Piperazine Ring: The carbon atoms of the piperazine ring are expected to show signals around 45-55 ppm.
Phenyl Ring: The aromatic carbons will have signals between 115 and 150 ppm. The carbon attached to the piperazine nitrogen will be more deshielded compared to the others.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.2-1.3 | Triplet |
| Piperazine -NH-(CH₂)₂ | ~2.9-3.1 | Multiplet |
| Piperazine Ar-N-(CH₂)₂ | ~3.1-3.3 | Multiplet |
| Methylene -CH₂-COO | ~3.5-3.7 | Singlet |
| Ethyl -O-CH₂- | ~4.1-4.2 | Quartet |
| Aromatic Protons | ~6.8-7.3 | Two Doublets |
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Methylene -CH₂-COO | ~40-42 |
| Piperazine Carbons | ~45-55 |
| Ethyl -O-CH₂- | ~60-61 |
| Aromatic Carbons | ~115-150 |
| Ester C=O | ~170-172 |
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.
N-H Stretch: A medium absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted in the region of 1730-1750 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations will likely produce several peaks in the 1450-1600 cm⁻¹ range.
C-N Stretch: The C-N stretching of the aromatic amine is expected to show a band around 1250-1360 cm⁻¹.
C-O Stretch: The C-O stretching of the ester group will likely result in two bands, one for C-O-C asymmetric stretch around 1250-1300 cm⁻¹ and another for symmetric stretch around 1000-1100 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Piperazine) | Stretch | ~3300-3500 | Medium |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | Stretch | <3000 | Medium-Strong |
| C=O (Ester) | Stretch | ~1730-1750 | Strong |
| Aromatic C=C | Stretch | ~1450-1600 | Medium |
| C-N (Aromatic Amine) | Stretch | ~1250-1360 | Medium |
| C-O (Ester) | Stretch | ~1000-1300 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the substituted phenyl ring is expected to result in characteristic absorption bands in the ultraviolet region. The primary absorption is likely due to π → π* transitions within the aromatic system. The maximum absorption wavelength (λmax) is anticipated to be in the range of 250-280 nm, which is typical for phenylpiperazine derivatives. The exact position and intensity of the absorption maximum can be influenced by the solvent used.
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~250-280 | Ethanol or Methanol |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound (C₁₄H₂₀N₂O₂), the expected molecular weight is approximately 248.32 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 248. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, cleavage of the piperazine ring, and fragmentation of the side chain. Common fragments would include ions corresponding to the piperazinylphenyl moiety and the ethyl acetate group. Liquid Chromatography-Mass Spectrometry (LC-MS) would likely show the protonated molecule [M+H]⁺ at m/z 249 in positive ion mode.
| Ion | Predicted m/z | Technique |
|---|---|---|
| [M]⁺ | 248 | EI-MS |
| [M+H]⁺ | 249 | LC-MS (Positive Ion Mode) |
Chromatographic Purity and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable for this analysis.
A typical HPLC system would consist of:
Column: A C18 stationary phase is commonly used for separating compounds of moderate polarity.
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer) would be effective. The exact composition would be optimized to achieve good separation of the main compound from any potential impurities.
Detection: A UV detector set at the λmax of the compound (around 250-280 nm) would provide sensitive detection.
The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed using standards of known concentration.
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~250-280 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods for this compound are not extensively documented in publicly available literature, suitable methodologies can be inferred from the analysis of structurally related piperazine-containing compounds.
UPLC methods for piperazine derivatives often employ reverse-phase chromatography, which is well-suited for separating moderately polar compounds like this compound. A typical UPLC system for analyzing such compounds would likely consist of a sub-2 µm particle column, providing high separation efficiency.
Table 1: Illustrative UPLC Method Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column with sub-2 µm particles (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. |
| Aqueous Component | Often contains an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency. nih.gov |
| Flow Rate | Optimized for the specific column dimensions, typically in the range of 0.2-0.6 mL/min. |
| Detection | UV detection at a wavelength where the phenyl ring exhibits strong absorbance, or mass spectrometry (MS) for higher sensitivity and structural confirmation. |
The high sensitivity and selectivity of UPLC, especially when coupled with mass spectrometry (UPLC-MS), make it an invaluable tool for the quantitative analysis of this compound in complex matrices and for the detection of trace impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a sample.
For a compound like this compound, a normal-phase TLC analysis would typically be performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point for developing a TLC method for a compound of intermediate polarity is a mixture of a non-polar solvent and a slightly more polar solvent.
Table 2: Representative TLC Conditions for Polar Aromatic Compounds
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent such as ethyl acetate. The ratio can be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7). For instance, a mobile phase of toluene:ethyl acetate:formic acid (4:3:1) has been used for the separation of related polar compounds. thegoodscentscompany.com |
| Visualization | The compound can be visualized under UV light (at 254 nm) due to the UV-active phenyl ring. Alternatively, staining with a suitable reagent such as potassium permanganate (B83412) or iodine can be used. |
TLC is an essential tool in the synthesis of this compound, allowing chemists to quickly determine if a reaction is complete and to assess the purity of the isolated product before proceeding with more advanced analytical techniques.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the molecular structure, conformation, and intermolecular interactions in the solid state.
In many reported crystal structures of similar piperazine derivatives, the piperazine ring adopts a stable chair conformation. researchgate.netnih.gov The determination of the crystal system, space group, and unit cell dimensions provides a unique fingerprint for the crystalline solid.
Table 3: Exemplary Crystallographic Data for a Structurally Related Piperazine Derivative (4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid) researchgate.net
| Parameter | Value |
| Chemical Formula | C14H18N2O4 |
| Molecular Weight | 278.30 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| Unit Cell Dimensions | a = 18.508(5) Å, b = 4.994(5) Å, c = 29.594(5) Å |
| Volume | 2735(3) Å3 |
| Z | 8 |
The data obtained from X-ray crystallography is fundamental for understanding the solid-state properties of this compound, which can influence its physical properties and behavior.
Concluding Remarks and Future Research Perspectives
Synthesis of Key Academic Findings on Ethyl (4-Piperazin-1-ylphenyl)acetate
Academic research highlights that the piperazine (B1678402) moiety is a cornerstone in the development of biologically active compounds. nih.govmdpi.com Derivatives incorporating the (4-piperazin-1-ylphenyl)acetate scaffold have demonstrated a wide spectrum of pharmacological activities. Studies on analogous structures have revealed potent anticonvulsant, neuroprotective, antimicrobial, and antifungal properties. nih.govsimulations-plus.comresearchgate.netnih.gov
The core structure, featuring a phenyl ring, a piperazine ring, and an ethyl acetate (B1210297) group, offers a unique combination of lipophilic and hydrophilic characteristics, which is often crucial for favorable pharmacokinetic profiles in drug candidates. The reactivity of the secondary amine on the piperazine ring allows for straightforward derivatization, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. Synthetic methodologies commonly involve N-alkylation or N-arylation of the piperazine nitrogen, often achieved through reactions like the Buchwald-Hartwig amination or nucleophilic substitution. nih.govmdpi.commdpi.com For instance, the synthesis of related compounds has been successfully achieved by the N-alkylation of a substituted piperazine with an appropriate ethyl bromoacetate (B1195939) derivative. mdpi.comresearchgate.net
Pharmacological evaluations of closely related series, such as N-[4-(4-(aryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives, have identified lead compounds with significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models. simulations-plus.comnih.gov Furthermore, other piperazine derivatives have shown promise in neurodegenerative disease models by exhibiting neuroprotective effects against beta-amyloid-induced toxicity. nih.gov The recurring presence of the piperazine core in successful therapeutic agents underscores the value of this compound as a foundational element for drug discovery. researchgate.net
Identification of Unexplored Research Avenues and Methodological Advancements
Despite the broad utility of the piperazine scaffold, this compound itself remains relatively under-investigated. Its specific biological activity profile, toxicological properties, and full pharmacokinetic parameters have not been extensively documented. This represents a significant gap in the literature and a promising avenue for future investigation. A thorough screening of this compound across a wide range of biological targets could unveil novel therapeutic applications.
Methodological advancements could focus on developing more efficient and environmentally friendly synthetic routes. While classical methods are effective, exploring one-pot, multi-component reactions could streamline the synthesis of derivatives, improve yields, and reduce waste. nih.gov For example, developing a four-component synthesis strategy involving the core reagents could significantly accelerate the creation of diverse chemical libraries. nih.gov Furthermore, the application of modern synthetic techniques such as photoredox catalysis for C-H functionalization of the piperazine ring could open new pathways to previously inaccessible analogues. mdpi.com
Another unexplored area is the detailed investigation of its metabolic fate. Understanding how the ester and piperazine moieties are metabolized in vivo is critical for designing derivatives with improved stability and bioavailability.
Potential for Further Analog Development and Novel Target Discovery
The structural framework of this compound is ripe for analog development. The potential for modification at several key positions allows for systematic exploration of the chemical space to optimize biological activity.
N-4 Piperazine Substitution: The secondary amine of the piperazine ring is the most apparent site for modification. Introducing a diverse range of alkyl, aryl, and heteroaryl substituents can profoundly influence the compound's interaction with biological targets, as demonstrated in studies where aryl substitution led to potent anticonvulsant activity. simulations-plus.comnih.gov
Phenyl Ring Substitution: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk, potentially enhancing binding affinity and selectivity for specific targets.
Modification of the Acetate Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. These modifications would alter the compound's polarity and hydrogen bonding capabilities, which could be leveraged to target different enzymes or receptors. For instance, converting the ester to an amide is a common strategy in medicinal chemistry to improve metabolic stability and introduce new interaction points. researchgate.net
This strategic development of analogs could lead to the discovery of compounds with novel mechanisms of action. Screening these new derivatives against a wide array of targets, including G-protein coupled receptors, ion channels, and enzymes, could identify novel therapeutic leads for conditions ranging from central nervous system disorders to infectious diseases and cancer. nih.govresearchgate.netnih.gov The established neuroprotective and anticonvulsant activities of related compounds suggest that novel analogs could be particularly promising for neurological disorders. nih.govsimulations-plus.com
Q & A
Q. What synthetic strategies are effective for preparing Ethyl (4-Piperazin-1-ylphenyl)acetate?
- Methodological Answer : The synthesis typically involves coupling a piperazine-containing phenylacetic acid derivative with an ethyl ester group. A two-step approach is common:
Protection of piperazine : Use Fmoc (fluorenylmethoxycarbonyl) or acetyl groups to protect the piperazine nitrogen during esterification (as seen in analogous compounds) .
Esterification : React the protected intermediate with ethyl chloroacetate or via Steglich esterification (using DCC/DMAP or HOBt/EDCI coupling agents) .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended, followed by deprotection if needed .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C _{19}N _2 $: 255.15 g/mol).
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane and refine using SHELXL .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer :
- Catalyst screening : Test coupling agents like HOBt/EDCI versus DCC/DMAP to minimize side reactions .
- Solvent effects : Compare polar aprotic solvents (DMF, DCM) with ethyl acetate, noting that DMF may enhance solubility but complicate purification .
- Stoichiometric ratios : Use excess ethyl chloroacetate (1.5–2.0 eq.) to drive esterification, as seen in analogous reactions .
Monitor progress via TLC (silica gel, UV detection) and optimize reaction time (typically 12–24 hrs) .
Q. How to resolve discrepancies in observed vs. calculated NMR chemical shifts?
- Methodological Answer :
- Solvent calibration : Ensure deuterated solvents (e.g., CDCl) are anhydrous, as water can alter shifts .
- Tautomerism check : Piperazine derivatives may exhibit chair-flip conformations; use variable-temperature NMR to identify dynamic equilibria .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G**) to identify misassignments .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (piperazine moieties often bind CNS targets). Prepare the ligand with Open Babel (minimized MMFF94 geometry) .
- ADMET profiling : Predict pharmacokinetics via SwissADME (focus on logP ~2.5 for blood-brain barrier penetration) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
Analytical & Experimental Design Questions
Q. Which chromatographic techniques are suitable for purity analysis?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 mm), mobile phase = acetonitrile/0.1% TFA (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm .
- GC-MS : Derivatize if necessary; ethyl acetate extracts often require splitless injection at 250°C with a DB-5MS column .
- TLC : Spot on silica plates, develop with ethyl acetate:hexane (3:7), visualize under UV 254 nm or iodine vapor .
Q. How to design stability studies for this compound under varying pH?
- Methodological Answer :
- Prepare buffered solutions (pH 1.2, 4.5, 7.4) using HCl and phosphate buffers.
- Incubate samples at 37°C, collect aliquots at 0, 24, 48 hrs.
- Analyze degradation via HPLC area normalization; piperazine esters are prone to hydrolysis at pH < 3 .
Data Contradiction & Validation
Q. How to address inconsistent bioactivity results across assays?
- Methodological Answer :
- Dose-response validation : Test 10-fold serial dilutions (1 nM–100 µM) to rule out assay-specific toxicity .
- Positive controls : Compare with known piperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine) to calibrate activity .
- Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) if initial data from fluorescence assays conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
